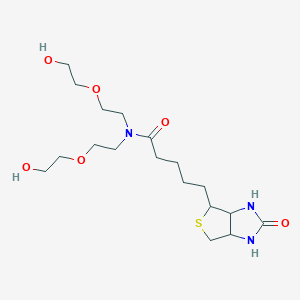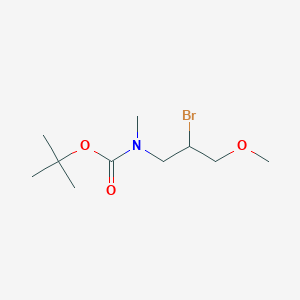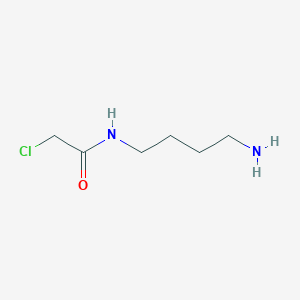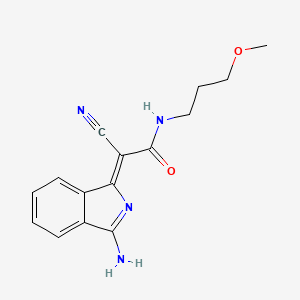
Ho-apeg4-oh n-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HO-apeg4-oh n-biotin: is a compound that combines biotin with a polyethylene glycol (PEG) chainThe PEG chain enhances the solubility and biocompatibility of the compound, making it useful for various biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HO-apeg4-oh n-biotin involves the chemical conjugation of biotin with a PEG chain. The process typically includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative that has a terminal hydroxyl group. This reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or continuous dialysis are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: HO-apeg4-oh n-biotin undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group on the PEG chain can participate in substitution reactions to form esters or ethers.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in biochemical assays.
Common Reagents and Conditions:
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH.
Major Products:
Biotinylated Molecules: When conjugated with proteins or other biomolecules, this compound forms biotinylated derivatives that can be used in various assays.
PEGylated Compounds: The PEG chain can be further modified to create PEGylated derivatives with enhanced solubility and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry: HO-apeg4-oh n-biotin is used as a reagent for bioconjugation and labeling of molecules. It is particularly useful in the synthesis of biotinylated compounds for various analytical techniques .
Biology: In biological research, this compound is used for labeling and capturing biomolecules. The biotin-avidin interaction is exploited in techniques such as enzyme-linked immunosorbent assays (ELISA) and immunoprecipitation .
Medicine: this compound is used in diagnostic assays and therapeutic applications. It is employed in the development of biotinylated drugs and imaging agents for targeted delivery and detection .
Industry: In the industrial sector, this compound is used in the production of biotinylated enzymes and other biocatalysts. It is also utilized in the manufacture of biotinylated polymers and materials for various applications .
Wirkmechanismus
HO-apeg4-oh n-biotin exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various biochemical assays and applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in aqueous environments and biological systems .
Molecular Targets and Pathways:
Avidin/Streptavidin: The primary molecular target of this compound is avidin or streptavidin, which binds biotin with high specificity and affinity.
Biotin-Dependent Enzymes: Biotin acts as a coenzyme for various carboxylases involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG2-amine: A similar compound with a shorter PEG chain, used for biotinylation and labeling.
Biotin-PEG8-amine: A similar compound with a longer PEG chain, offering greater flexibility and solubility.
Fluorescein Biotin: A biotin derivative conjugated with a fluorescent dye, used for imaging and detection
Uniqueness: HO-apeg4-oh n-biotin is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and flexibility. This makes it highly effective for various bioconjugation and labeling applications .
Eigenschaften
Molekularformel |
C18H33N3O6S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N,N-bis[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25) |
InChI-Schlüssel |
NYEUWOGNEWCFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)


![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
![4-Oxo-4-[[10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid](/img/structure/B12315926.png)
-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
